

An In-depth Technical Guide to 1-Dehydrocorticosterone 21-Acetate

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Compound of Interest

Compound Name: 1-Dehydrocorticosterone 21-Acetate

Cat. No.: B10829112

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Abstract

This technical guide provides a comprehensive overview of **1-Dehydrocorticosterone 21-Acetate** (CAS Number: 58652-04-3), a synthetic corticosteroid. While specific research on this compound is limited, this document extrapolates from the well-established principles of glucocorticoid action to provide a foundational understanding for researchers. This guide covers the compound's chemical identity, physicochemical properties, and the presumed mechanism of action based on its structural similarity to other corticosteroids. Detailed experimental protocols for analogous compounds are provided to facilitate future research, alongside structured data tables and visualizations to guide experimental design and data interpretation.

Introduction

1-Dehydrocorticosterone 21-Acetate is a synthetic steroid and an acetylated derivative of corticosterone, dehydrogenated at the one position.^{[1][2][3]} Structurally, it belongs to the glucocorticoid class of steroid hormones, which are potent regulators of a wide array of physiological processes, including metabolism, immune function, and inflammation.^[1] Glucocorticoids are among the most widely prescribed anti-inflammatory drugs globally.^[4] Due to the limited availability of specific data for **1-Dehydrocorticosterone 21-Acetate**, this guide

will leverage the extensive knowledge of the glucocorticoid class to infer its likely biological activities and provide a framework for its scientific investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **1-Dehydrocorticosterone 21-Acetate** is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of **1-Dehydrocorticosterone 21-Acetate**

| Property | Value | Reference |
|---------------------|---|-----------|
| CAS Number | 58652-04-3 | |
| Molecular Formula | C ₂₃ H ₃₀ O ₅ | |
| Molecular Weight | 386.48 g/mol | |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
| Synonyms | 11β,21-Dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |

Note: This table is populated with publicly available data. Further characterization is recommended upon acquisition of the compound.

Presumed Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, **1-Dehydrocorticosterone 21-Acetate** is expected to exert its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that is a member of the nuclear receptor superfamily.^{[5][6]} The general mechanism of action for glucocorticoids involves both genomic and non-genomic pathways.

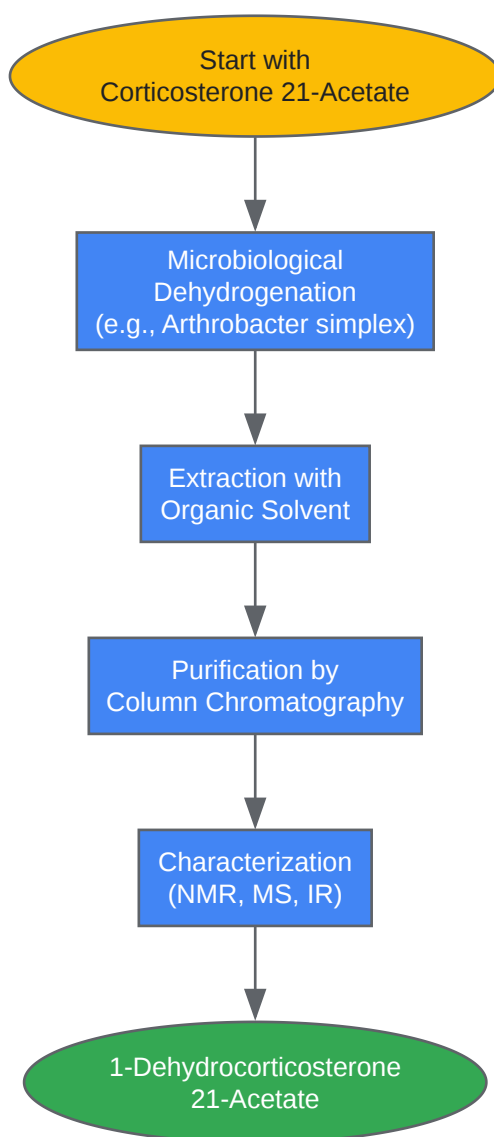
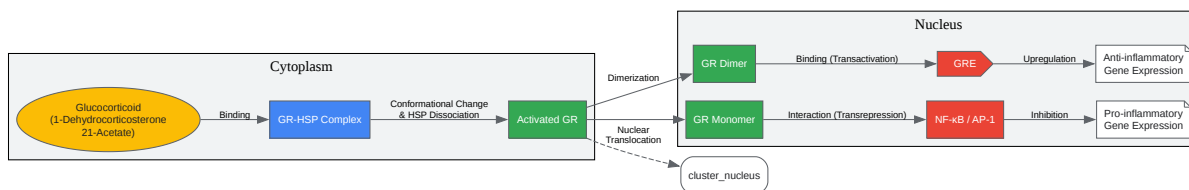
Genomic Mechanism

The genomic actions of glucocorticoids are mediated by the binding of the steroid to the cytosolic GR.^[7] In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).^[8] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.^[9]

Within the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

- **Transactivation:** The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.^{[4][10]}
- **Transrepression:** The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.^{[11][12][13]}

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse side effects are linked to transactivation.^[11]



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